7-tert-Butyl-1,3-diphenylpyrene
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Overview
Description
7-tert-Butyl-1,3-diphenylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in organic electronics and photophysics. The presence of tert-butyl and diphenyl groups enhances its stability and modifies its electronic properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1,3-diphenylpyrene typically involves the bromination of pyrene followed by a Suzuki cross-coupling reaction. The starting material, 5,9-dibromo-7-tert-butyl-1,3-diphenylpyrene, is prepared from this compound. This intermediate is then coupled with various p-donating-substituted phenylboronic acids using Suzuki cross-coupling reaction . The crude compounds are purified by silica column chromatography, recrystallization, and final sublimation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-tert-Butyl-1,3-diphenylpyrene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the tert-butyl and diphenyl groups can be replaced or modified under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include halogens (e.g., bromine) and organometallic compounds (e.g., phenylboronic acids) used in Suzuki cross-coupling reactions.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions typically yield substituted pyrene derivatives with various functional groups attached to the aromatic rings .
Scientific Research Applications
7-tert-Butyl-1,3-diphenylpyrene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Photophysics: The compound’s strong fluorescence makes it suitable for studies in photophysics and photochemistry.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Sensors: Its unique structural properties make it a candidate for use in chemical sensors and detectors.
Mechanism of Action
The mechanism by which 7-tert-butyl-1,3-diphenylpyrene exerts its effects is primarily related to its electronic structure. The tert-butyl and diphenyl groups influence the distribution of electron density within the molecule, affecting its reactivity and interaction with other molecules. In OLEDs, for example, the compound acts as an emitter, where it absorbs electrical energy and re-emits it as light . The molecular targets and pathways involved are specific to the application, such as charge transport in electronic devices or fluorescence in photophysical studies .
Comparison with Similar Compounds
1,3,5,9-Tetraarylpyrenes: These compounds have similar structural features and are used in similar applications, such as OLEDs and photophysics.
1,6- and 1,8-Disubstituted Pyrenes: These derivatives also exhibit interesting electronic and optical properties and are used in organic electronics and material science.
Uniqueness: 7-tert-Butyl-1,3-diphenylpyrene is unique due to the specific positioning of the tert-butyl and diphenyl groups, which significantly influence its electronic properties and stability. This makes it particularly valuable for applications requiring high-performance materials with specific electronic characteristics .
Properties
Molecular Formula |
C32H26 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-tert-butyl-1,3-diphenylpyrene |
InChI |
InChI=1S/C32H26/c1-32(2,3)25-18-23-14-16-26-28(21-10-6-4-7-11-21)20-29(22-12-8-5-9-13-22)27-17-15-24(19-25)30(23)31(26)27/h4-20H,1-3H3 |
InChI Key |
XEQDARZCIRQFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C=C2 |
Origin of Product |
United States |
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